(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid
Description
Structural Characteristics and IUPAC Nomenclature
The compound this compound exhibits a complex heterocyclic structure built upon the fundamental benzofuran scaffold, which consists of a fused benzene and furan ring system. The official International Union of Pure and Applied Chemistry nomenclature designation for this compound is 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid, reflecting the systematic naming conventions that precisely describe the location and nature of each substituent group. The molecular formula C12H11ClO3 indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms, resulting in a molecular weight of 238.67 grams per mole.
The structural complexity of this compound becomes apparent when examining its specific substitution pattern on the benzofuran core. The chlorine atom positioned at the 5-position of the benzofuran ring introduces significant electronic effects due to its electronegativity and ability to participate in both inductive and mesomeric electron-withdrawing effects. The two methyl groups located at positions 4 and 6 provide steric bulk and electron-donating properties through hyperconjugation, creating a unique electronic environment around the aromatic system. The acetic acid functionality attached to the 3-position of the benzofuran ring serves as a crucial reactive site, offering opportunities for further chemical transformations and molecular interactions. This combination of substituents results in a compound with distinctive physicochemical properties that differentiate it from other benzofuran derivatives.
The three-dimensional conformation of this compound is influenced by the interplay between the various substituent groups and the planar nature of the benzofuran heterocycle. Research on related benzofuran derivatives has demonstrated that the benzofuran moiety typically maintains essential planarity with maximum deviations of less than 0.030 angstroms for individual atoms. The presence of methyl groups at positions 4 and 6 creates potential steric interactions that may influence the overall molecular geometry and conformational preferences. The acetic acid side chain introduces additional conformational flexibility, allowing for various rotational orientamers around the carbon-carbon bond connecting the acetic acid group to the benzofuran ring system.
Historical Development in Benzofuran Chemistry
The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin, who first synthesized the benzofuran ring system in 1870, establishing the foundation for subsequent research into this important class of heterocyclic compounds. This initial synthesis marked the beginning of extensive investigations into benzofuran derivatives, which have since become recognized as significant scaffolds in medicinal chemistry, natural product research, and synthetic organic chemistry. The early recognition of benzofuran as a structural component found naturally in coal tar further emphasized its importance as a fundamental heterocyclic system worthy of detailed study.
The evolution of benzofuran synthetic methodologies has progressed significantly since Perkin's original work, with researchers developing numerous approaches to construct the benzofuran core and introduce various substituent patterns. Traditional synthetic routes have included oxygen-alkylation of salicylaldehyde derivatives followed by cyclization reactions, Perkin rearrangements involving coumarin substrates, and Diels-Alder reactions utilizing nitro vinyl furans with appropriate dienophiles. These classical methodologies established the groundwork for more sophisticated synthetic strategies that would eventually enable the preparation of highly substituted benzofuran derivatives such as this compound.
Contemporary advances in benzofuran chemistry have been driven by the recognition of benzofuran derivatives as important structural motifs in numerous biologically active compounds and pharmaceutical agents. Research conducted between 2021 and 2023 has revealed innovative synthetic approaches utilizing palladium-promoted ring formation reactions, cycloisomerization of alkyne ortho-substituted phenols, and other catalytic methodologies that enable precise control over substitution patterns. These modern synthetic strategies have facilitated access to complex benzofuran derivatives with specific substitution patterns, including compounds featuring multiple methyl groups and halogen substituents similar to those found in this compound.
The development of analytical techniques and characterization methods has paralleled the synthetic advances in benzofuran chemistry, enabling researchers to precisely determine the structural features and properties of complex benzofuran derivatives. X-ray crystallographic studies of benzofuran compounds have provided detailed insights into the three-dimensional arrangements and intermolecular interactions that influence the solid-state properties of these molecules. Spectroscopic methods have become increasingly sophisticated, allowing for comprehensive characterization of substituted benzofurans and confirming the successful synthesis of target compounds with high precision and confidence.
Significance in Heterocyclic Compound Research
The significance of this compound within the broader context of heterocyclic compound research stems from its role as a representative example of highly substituted benzofuran derivatives that demonstrate the versatility and potential of this heterocyclic scaffold. Heterocyclic compounds, characterized by ring structures containing at least one non-carbon atom, constitute the fundamental building blocks of numerous biologically active molecules and serve as essential components in pharmaceutical research and development. The benzofuran core, specifically, has gained recognition as a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs exhibiting diverse biological activities.
Research into benzofuran derivatives has revealed their potential applications across multiple therapeutic areas, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. The specific substitution pattern present in this compound contributes to the understanding of structure-activity relationships within this compound class. The chlorine substituent at position 5 may influence the compound's electronic properties and potential interactions with biological targets, while the methyl groups at positions 4 and 6 provide steric effects that could affect binding selectivity and molecular recognition processes. The acetic acid functionality offers additional opportunities for molecular interactions and serves as a potential site for further chemical modifications.
The compound's significance extends beyond its potential biological applications to encompass its value as a synthetic intermediate and research tool in organic chemistry. The presence of multiple functional groups and substituents makes this compound a valuable building block for the construction of more complex molecular architectures. The acetic acid moiety can undergo various chemical transformations, including esterification, amidation, and reduction reactions, enabling the preparation of diverse derivatives for structure-activity relationship studies and chemical library development.
Contemporary research in heterocyclic chemistry has emphasized the importance of understanding the fundamental properties and reactivity patterns of substituted benzofurans to advance the field's theoretical and practical applications. Studies utilizing advanced analytical techniques, including X-ray crystallography and computational modeling, have provided insights into the conformational preferences and intermolecular interactions of benzofuran derivatives. These investigations contribute to the development of predictive models that can guide the rational design of new compounds with desired properties and activities.
Properties
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-6-3-9-11(7(2)12(6)13)8(5-16-9)4-10(14)15/h3,5H,4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKMPBNUTVXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406085 | |
| Record name | SBB038300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882248-22-8 | |
| Record name | SBB038300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Synthesis via Substituted Benzofuran Derivatives
This method involves the functionalization of a pre-synthesized benzofuran core with appropriate substituents to yield the target compound.
Steps:
- Starting Material: A benzofuran derivative such as 4,6-dimethylbenzofuran is used as the precursor.
- Chlorination: The introduction of a chlorine atom at the 5-position of the benzofuran ring can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS).
- Acetic Acid Functionalization: The acetic acid group is introduced at the 3-position of the benzofuran ring through Friedel–Crafts acylation or other carboxylation reactions.
- Purification: The product is purified via recrystallization using solvents such as ethanol or ethyl acetate.
Reaction Scheme:
$$
\text{4,6-Dimethylbenzofuran} \xrightarrow{\text{Chlorination}} \text{5-Chloro-4,6-dimethylbenzofuran} \xrightarrow{\text{Carboxylation}} \text{(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid}
$$
Direct Coupling Reactions
This approach involves coupling of a chlorinated benzofuran derivative with an acetic acid precursor.
Steps:
- Preparation of Chlorinated Intermediate: Chlorination of 4,6-dimethylbenzofuran to form 5-chloro-4,6-dimethylbenzofuran.
- Coupling Reaction: The chlorinated intermediate is reacted with a suitable acetic acid derivative (e.g., bromoacetic acid) in the presence of a base like potassium carbonate.
- Workup and Purification: The reaction mixture is neutralized, and the product is isolated by filtration or solvent extraction.
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
Modified Perkin Reaction
The Perkin reaction can be adapted to synthesize this compound by reacting an aromatic aldehyde derivative with an acetic anhydride in the presence of a base.
Steps:
- Aromatic Aldehyde Preparation: Synthesize or obtain 5-chloro-4,6-dimethylbenzaldehyde.
- Reaction with Acetic Anhydride: Combine the aldehyde with acetic anhydride and a base like sodium acetate under controlled heating.
- Cyclization and Purification: Cyclization occurs to form the benzofuran ring system with the acetic acid group attached.
Analytical Data for Validation
Table: Key Parameters for Reaction Optimization
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | $$50^\circ C - 100^\circ C$$ | Avoid overheating to prevent decomposition |
| Solvent | DMF, DCM | Ensure solvent compatibility |
| Reaction Time | 2–8 hours | Depends on reagent reactivity |
| Purification Method | Recrystallization | Ethanol/ethyl acetate mixture preferred |
Challenges in Synthesis
- Selective Chlorination: Achieving selective chlorination at the 5-position requires precise control over reaction conditions.
- Yield Optimization: Side reactions during carboxylation or coupling can reduce overall yield.
- Purity Issues: Impurities from incomplete reactions may necessitate additional purification steps.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid has been studied for its potential to inhibit cancer cell proliferation. For example, similar benzofuran compounds have shown effectiveness against various cancer cell lines, including ovarian and pancreatic cancers . The mechanism often involves the inhibition of specific kinases like GSK-3β, which plays a crucial role in cancer cell survival and proliferation .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that benzofuran derivatives can inhibit the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Enzyme Inhibition
This compound's structure allows it to interact with various enzymes. Research has highlighted its ability to inhibit peroxidase activity, which is vital for managing oxidative stress in cells. This property could be harnessed for therapeutic applications in diseases linked to oxidative damage.
Biochemical Probes
The compound serves as a biochemical probe in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to certain biological targets makes it valuable in elucidating metabolic pathways.
Synthesis of Complex Molecules
In organic synthesis, this compound can act as an intermediate in the preparation of more complex organic molecules. Its reactivity allows for various modifications that can enhance its bioactivity or yield derivatives with specific properties.
Case Studies and Research Findings
- Anticancer Research : A study evaluated the anticancer effects of benzofuran derivatives on human ovarian cancer cell lines. The results indicated substantial inhibition rates against several cancer types, underscoring the potential of this compound in cancer therapy .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that this compound effectively inhibited growth in antibiotic-resistant strains, highlighting its promise as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with peroxidase enzymes demonstrated dose-dependent inhibition, suggesting therapeutic applications for conditions associated with oxidative stress.
Mechanism of Action
The mechanism of action of (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and protein modification, respectively . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic Acid (2DBAA)
Structure : Lacks the chlorine substituent at position 5 (C₁₂H₁₂O₃, MW 218.21 g/mol) .
Physicochemical and Electronic Properties
Chlorine’s electron-withdrawing nature may reduce aqueous solubility but enhance stability in organic solvents .
Crystallographic and Spectroscopic Data
- 2DBAA: Forms hydrogen-bonded dimers in the solid state (O–H···O interactions). Crystallizes in the monoclinic system (space group P2₁/c) .
- Computational modeling (e.g., DFT, NBO analysis) is recommended to predict hydrogen-bonding patterns altered by chlorine substitution .
Other Benzofuran Acetic Acid Derivatives
E-octadec-9-enoic Acid Derivatives
Biological Activity
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid is a compound belonging to the benzofuran class, characterized by its unique structural features, including a chlorine atom and two methyl groups on the benzofuran ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₉ClO₃
- Molecular Weight : Approximately 242.67 g/mol
- Structure : The compound features a fused benzene and furan ring structure with substituents that enhance its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism typically involves:
- Binding to Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notable findings include:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cell lines. For instance, it reduced cell viability significantly compared to control groups .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- In Vitro Studies : It showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Anticancer Efficacy : A study conducted on the effects of this compound in combination with other chemotherapeutic agents demonstrated enhanced cytotoxic effects in A549 cells when used in conjunction with standard treatments .
- Antimicrobial Resistance : Research indicated that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains, showcasing its potential in addressing global health challenges related to antimicrobial resistance .
Q & A
Q. What are the recommended synthesis and purification methods for (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid?
Methodological Answer: The compound can be synthesized via ester hydrolysis under alkaline conditions. A typical procedure involves refluxing the ethyl ester precursor with potassium hydroxide (KOH) in a methanol-water mixture (1:1 v/v) for 5 hours. After extraction with dichloromethane, the aqueous layer is acidified to pH 1 with concentrated HCl and further extracted with chloroform. Purification is achieved via column chromatography using ethyl acetate as the eluent, yielding a colorless solid (82% yield, m.p. 436–437 K) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Hydrolysis | KOH (5 eq), MeOH/H2O, reflux | 5 h | 82% |
| Purification | Column chromatography (ethyl acetate) | - | - |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- FT-IR : Identifies functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm<sup>-1</sup>, C=O stretch at ~1700 cm<sup>-1</sup>).
- NMR (<sup>1</sup>H/<sup>13</sup>C) : Assigns proton environments (e.g., methyl groups at δ ~2.3–2.5 ppm, benzofuran protons at δ ~6.5–7.5 ppm).
- UV-Vis : Reveals electronic transitions (π→π* for benzofuran at ~250–300 nm).
- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks (e.g., centrosymmetric dimer formation via O–H⋯O interactions) .
Example Spectral Data (from analogous compounds):
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FT-IR | O–H (3300 cm<sup>-1</sup>), C=O (1705 cm<sup>-1</sup>) | |
| <sup>1</sup>H NMR | δ 2.35 (s, 6H, CH3), δ 3.75 (s, 2H, CH2COOH) |
Q. How is X-ray crystallography applied to determine molecular conformation and intermolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals planar benzofuran units (mean deviation: 0.005 Å) and intermolecular hydrogen bonds (O–H⋯O) forming dimers. Refinement using SHELXL (riding model for H-atoms, anisotropic displacement for heavy atoms) ensures accuracy. Software like ORTEP-III generates thermal ellipsoid diagrams for visualization .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking address electronic properties and pharmacological mechanisms?
Methodological Answer:
- DFT : Predicts frontier molecular orbitals (HOMO-LUMO energy gaps), vibrational frequencies, and nonlinear optical (NLO) properties. For example, HOMO-LUMO gaps of ~4.5 eV indicate stability, while polarizability values suggest potential NLO applications .
- Molecular docking : Maps interactions with biological targets (e.g., GABA-A receptor). Pharmacophore models identify critical H-bond acceptors (HBAs) and donors (HBDs) aligning with α1-Tyr160 and γ2-Arg132 residues, explaining anticonvulsant activity at 30–100 mg/kg in mice .
Computational Parameters:
| Parameter | Value | Software/Reference |
|---|---|---|
| Basis Set | B3LYP/6-311++G(d,p) | Gaussian 09 |
| Docking Score | ΔG = -8.2 kcal/mol | AutoDock Vina |
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic differences. Solutions include:
- Pharmacokinetic profiling : Assess plasma stability (e.g., HPLC-MS) and metabolite identification.
- Dose-response optimization : Test multiple doses (e.g., 30, 60, 100 mg/kg) at varying timepoints (0.5–4 h post-administration).
- Receptor-specific assays : Use GABA-A α1/γ2 subunit-expressing cell lines to isolate target interactions .
Q. What challenges arise in refining crystal structures, and how does SHELXL improve accuracy?
Methodological Answer: Challenges include twinning, disorder, and weak diffraction. SHELXL addresses these via:
- Twin refinement : Handles pseudo-merohedral twinning by partitioning intensity data.
- Anisotropic displacement parameters : Models thermal motion for non-H atoms.
- Hydrogen bonding analysis : Automatically detects O–H⋯O distances (2.6–2.8 Å) and angles (150–170°) .
Refinement Statistics (Example):
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.039 |
| wR2 (all data) | 0.101 |
| CCDC Deposition Number | 160170 |
Q. How do substituent effects (e.g., Cl, CH3) influence bioactivity and crystallization?
Methodological Answer:
- Bioactivity : Chlorine enhances electrophilicity, improving receptor binding (e.g., GABA-A). Methyl groups increase lipophilicity, enhancing blood-brain barrier penetration.
- Crystallization : Bulky substituents (e.g., 4,6-dimethyl) promote π-stacking (3.5–4.0 Å interplanar distances) and van der Waals interactions, favoring dimeric packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
